

The Crucial Role of Vigilin in Homologous Recombination: A Comparative Guide

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Compound of Interest

Compound Name: *vigilin*

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For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA repair is paramount. This guide provides a comprehensive comparison of cellular pathways with and without the RNA-binding protein **vigilin**, focusing on its critical role in the high-fidelity homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). Experimental data is presented to objectively demonstrate **vigilin**'s impact on cellular survival, genomic stability, and the recruitment of key repair proteins, alongside a comparison with the alternative, error-prone non-homologous end joining (NHEJ) pathway.

Vigilin's Central Role in Homologous Recombination

Vigilin, a highly conserved RNA-binding protein, has been identified as a key player in maintaining genome stability.^{[1][2]} It is particularly crucial for the efficient execution of homologous recombination (HR), a major pathway for the error-free repair of cytotoxic DNA double-strand breaks.^{[1][2]} Depletion of **vigilin** has been shown to increase cellular sensitivity to DNA damaging agents such as ionizing radiation (IR) and cisplatin, leading to decreased cell survival and a significant increase in chromosomal aberrations.^[1]

The primary function of **vigilin** in HR appears to be its interaction with the core recombinase RAD51 and the tumor suppressor protein BRCA1.^{[1][3]} Evidence suggests that **vigilin** facilitates the recruitment of both RAD51 and BRCA1 to the sites of DNA damage, a critical step for the initiation of HR.^{[1][3]} In the absence of **vigilin**, the formation of RAD51 and BRCA1 foci at DSBs is significantly reduced, impairing the cell's ability to repair DNA damage accurately.^[1]

Quantitative Comparison: The Impact of Vigilin Depletion

The following tables summarize quantitative data from studies on human cell lines (H1299 and HeLa) demonstrating the functional consequences of **vigilin** depletion on key aspects of the DNA damage response.

Table 1: Effect of **Vigilin** Depletion on Cell Survival After DNA Damage

Treatment	Cell Line	Vigilin Status	Surviving Fraction (%)
Ionizing Radiation (2 Gy)	H1299	Control	75
			40
Ionizing Radiation (4 Gy)	H1299	Control	45
			20
Cisplatin (1 μ M)	HeLa	Control	80
Depleted			50

Data synthesized from findings reported in Banday et al., 2021.[\[1\]](#)

Table 2: Impact of **Vigilin** Depletion on Chromosomal Aberrations

Condition	Cell Line	Vigilin Status	Chromosomal Aberrations per Cell
Untreated	H1299	Control	0.5
Depleted	2.5		
Ionizing Radiation (2 Gy)	H1299	Control	3.0
Depleted	8.0		

Data synthesized from findings reported in Banday et al., 2021.[1]

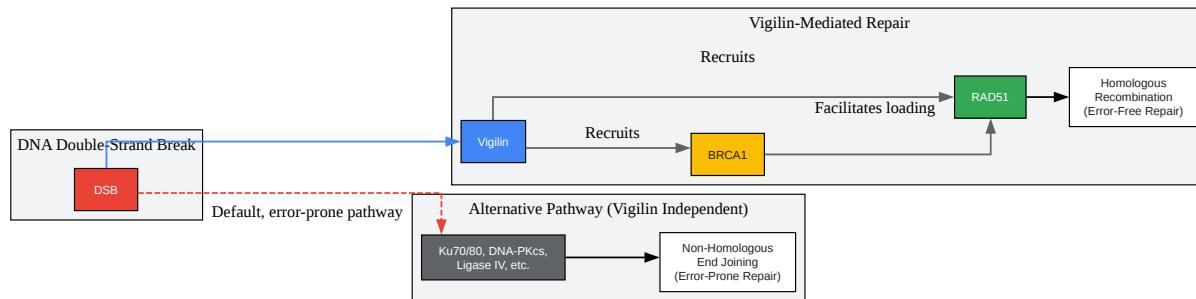
Table 3: Effect of **Vigilin** Depletion on RAD51 and BRCA1 Foci Formation

Condition	Cell Line	Vigilin Status	Percentage of Cells with >5 Foci
<hr/>			
RAD51 Foci			
Ionizing Radiation (5 Gy)	U2OS	Control	60
Depleted	20		
<hr/>			
BRCA1 Foci			
Ionizing Radiation (5 Gy)	U2OS	Control	55
Depleted	15		

Data synthesized from findings reported in Banday et al., 2021.[1]

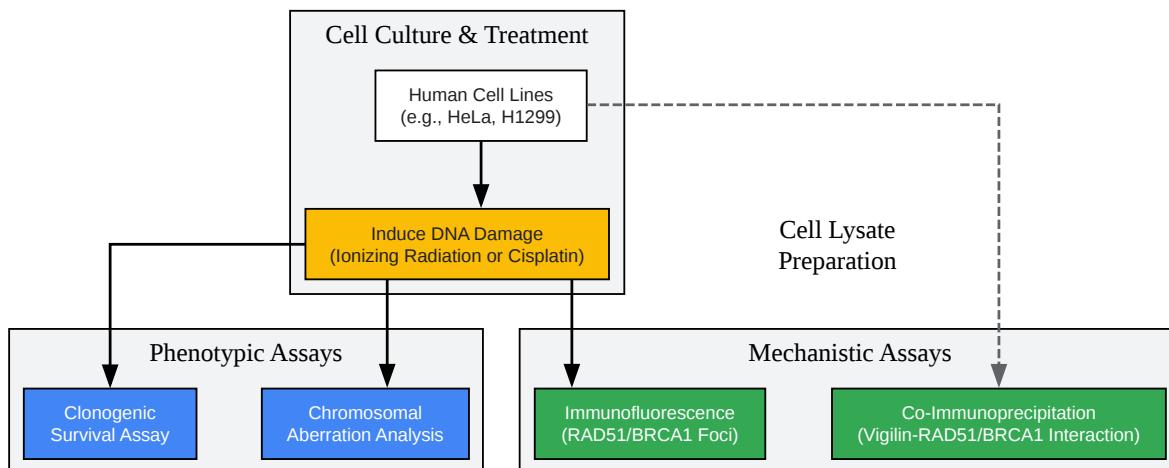
Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the role of **vigilin** and the experimental approaches used to study it, the following diagrams are provided.



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Vigilin's role in the Homologous Recombination pathway.



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